molecular formula C8H3Cl2F5 B6343567 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride CAS No. 914635-79-3

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride

Cat. No.: B6343567
CAS No.: 914635-79-3
M. Wt: 265.00 g/mol
InChI Key: ZTNUECWBCHSTHA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C8H3Cl2F5 It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method includes the following steps:

    Starting Material: Benzyl chloride.

    Chlorination: Introduction of a chlorine atom at the 6th position using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Fluorination: Introduction of fluorine atoms at the 2nd and 3rd positions using fluorinating agents like hydrogen fluoride (HF) or sulfur tetrafluoride (SF4).

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 4th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The benzyl chloride moiety can be oxidized to the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of benzyl amines, benzyl ethers, or benzyl thioethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with an amine group instead of a benzyl chloride moiety.

    2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride: Similar in structure but with additional fluorine atoms.

Uniqueness

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its electrophilic nature and stability, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-3,4-difluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNUECWBCHSTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)CCl)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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